2-Ethyl-7-hydroxy-8-piperidinomethylchromone hydrochloride
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Overview
Description
2-Ethyl-7-hydroxy-8-piperidinomethylchromone hydrochloride is a synthetic organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-hydroxy-8-piperidinomethylchromone hydrochloride typically involves the condensation of 7-hydroxychromone with piperidine and subsequent alkylation with ethyl groups. The reaction is usually carried out under acidic conditions to facilitate the formation of the hydrochloride salt. Common reagents used in this synthesis include ethyl iodide, piperidine, and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach to streamline the process and reduce costs. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-7-hydroxy-8-piperidinomethylchromone hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chromone ring can be reduced to form dihydrochromone derivatives.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-ethyl-7-oxo-8-piperidinomethylchromone.
Reduction: Formation of 2-ethyl-7-hydroxy-8-piperidinomethyldihydrochromone.
Substitution: Formation of various substituted piperidinomethylchromone derivatives
Scientific Research Applications
2-Ethyl-7-hydroxy-8-piperidinomethylchromone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Ethyl-7-hydroxy-8-piperidinomethylchromone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-7-hydroxychromone
- 8-Piperidinomethylchromone
- 7-Hydroxy-8-piperidinomethylchromone
Uniqueness
2-Ethyl-7-hydroxy-8-piperidinomethylchromone hydrochloride is unique due to the presence of both the ethyl and piperidinomethyl groups, which confer distinct chemical and biological properties. This combination enhances its solubility, stability, and bioactivity compared to similar compounds .
Properties
CAS No. |
67195-84-0 |
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Molecular Formula |
C17H22ClNO3 |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
2-ethyl-7-hydroxy-8-(piperidin-1-ium-1-ylmethyl)chromen-4-one;chloride |
InChI |
InChI=1S/C17H21NO3.ClH/c1-2-12-10-16(20)13-6-7-15(19)14(17(13)21-12)11-18-8-4-3-5-9-18;/h6-7,10,19H,2-5,8-9,11H2,1H3;1H |
InChI Key |
HUUANZYOWKRLJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)C2=C(O1)C(=C(C=C2)O)C[NH+]3CCCCC3.[Cl-] |
Origin of Product |
United States |
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